5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a triazole ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the triazole ring and the methoxyphenyl group through substitution reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM), with catalysts such as Pd/C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Uniqueness
Compared to similar compounds, 5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N6O2 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H18N6O2/c1-9(2)14-17-16(22-21-14)18-15(23)13-8-12(19-20-13)10-4-6-11(24-3)7-5-10/h4-9H,1-3H3,(H,19,20)(H2,17,18,21,22,23) |
InChI Key |
NITWTTAZYLXPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.